(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-8-12(18-22-9)15(20)19-6-4-11(5-7-19)14-17-16-13(21-14)10-2-3-10/h8,10-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCNQAZINSWTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, a derivative of oxadiazole and piperidine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 252.29 g/mol. The structure features a piperidine ring substituted with a 1,3,4-oxadiazole moiety and a methylisoxazole group, which contribute to its biological activity.
Research indicates that compounds containing the oxadiazole and piperidine structures exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds with oxadiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition comparable to standard antibiotics .
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown .
- Antitubercular Activity : Certain oxadiazole derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
| Activity | Compound | Target Organism/Enzyme | IC50/Activity Level |
|---|---|---|---|
| Antibacterial | 5-(piperidin-4-yl)-1,3,4-oxadiazole | S. aureus, E. coli | MIC = 8–16 µM |
| Acetylcholinesterase Inhibitor | 5-{1-[4-chlorophenyl]sulfonyl}-piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Acetylcholinesterase | IC50 = 0.63 µM |
| Antitubercular | Various oxadiazole derivatives | M. tuberculosis | MIC = 4–8 µM |
Case Studies
- Antimicrobial Screening : A study conducted by Dhumal et al. (2016) assessed various oxadiazole derivatives against multiple bacterial strains. The most active compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
- Neuroprotective Effects : Research has indicated that certain piperidine-based compounds can provide neuroprotection in animal models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter levels and protection against oxidative stress .
- In Silico Studies : Molecular docking studies have been performed to predict the binding affinities of these compounds to various biological targets. These studies help in understanding how structural changes influence biological activity and guide future synthesis efforts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Replacements
Key structural analogues include compounds where the oxadiazole or isoxazole groups are replaced with other heterocycles, such as triazoles or pyrazoles. For example:
- Compound A : Replaces the oxadiazole with a 1,2,4-triazole (as seen in RSC Medicinal Chemistry syntheses) . This substitution reduces metabolic stability but may enhance solubility due to increased polarity.
- Compound B : Substitutes the isoxazole with a pyrazole, altering electronic properties and binding affinity to hydrophobic pockets in target proteins.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 342.38 | 2.1 | 0.15 | 1,3,4-Oxadiazole, Isoxazole |
| Compound A (Triazole) | 345.40 | 1.8 | 0.30 | 1,2,4-Triazole, Isoxazole |
| Compound B (Pyrazole) | 340.36 | 2.5 | 0.10 | 1,3,4-Oxadiazole, Pyrazole |
Methodological Considerations in Similarity Assessment
Studies highlight that compound similarity evaluations depend critically on the chosen metric. For instance:
- Tanimoto Coefficient : Structural similarity between the target compound and Compound A is moderate (0.65), whereas dissimilarity-based virtual screening identifies Compound B as a closer functional match due to shared hydrophobicity .
- Functional Similarity : Spectrofluorometry and tensiometry (as used in quaternary ammonium compound studies) may yield divergent results when applied to heterocyclic systems, emphasizing the need for multi-method validation .
Research Findings and Contradictions
- Divergent Similarity Rankings : While structural algorithms prioritize oxadiazole-containing analogues, functional assays highlight pyrazole derivatives as more potent in vivo, underscoring the limitations of single-method comparisons .
- Synthetic Feasibility : The target compound’s cyclopropyl-oxadiazole synthesis requires harsh conditions (e.g., HCl/dioxane), whereas triazole analogues (e.g., Compound A) are synthesized under milder protocols, affecting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
